7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, typically starting with the preparation of the core triazolopyrimidine structure. This is followed by the introduction of the 3,4-dimethoxyphenyl, 3-hydroxypropyl, and 4-iodophenyl groups through various organic reactions such as alkylation, iodination, and amide formation. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core suggests it may inhibit certain enzymes by mimicking the structure of natural substrates. The 3,4-dimethoxyphenyl and 4-iodophenyl groups may enhance binding affinity and specificity, while the hydroxypropyl group could improve solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives with different substituents. For example:
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but with a chlorine atom instead of iodine.
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but with a bromine atom instead of iodine. The uniqueness of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26IN5O4/c1-14-21(23(32)27-17-9-7-16(25)8-10-17)22(15-6-11-18(33-2)19(13-15)34-3)30-24(26-14)28-20(29-30)5-4-12-31/h6-11,13,22,31H,4-5,12H2,1-3H3,(H,27,32)(H,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKVRNFZUAXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26IN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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